molecular formula C23H15F7N2O4 B611862 N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide CAS No. 1873358-87-2

N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide

Cat. No. B611862
M. Wt: 516.3718
InChI Key: MNVXADPCMINSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several interesting functional groups including a trifluoromethyl group, a nitro group, and an amide group. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its unique physicochemical properties . The nitro group is a strong electron-withdrawing group, which could make the compound reactive. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.


Molecular Structure Analysis

The presence of the trifluoromethyl group could significantly affect the compound’s molecular structure. Trifluoromethyl groups are highly electronegative, which could influence the compound’s overall polarity and shape .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl, nitro, and amide groups. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Antibacterial Applications

N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide and its derivatives have been evaluated for their antibacterial properties. A study found that some lamotrigine analogs synthesized from this compound showed interesting activity against bacteria such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Herbicidal Activity

The compound has been used in the synthesis of herbicides. Research indicates that its derivatives demonstrate significant herbicidal activities against various dicotyledonous weeds. This application is particularly evident in compounds showing both pre-emergence and post-emergence herbicidal effectiveness (Wu et al., 2011).

Chemical Synthesis and Fluorination

This compound is instrumental in various chemical syntheses and fluorination processes. For instance, it has been used in the synthesis of N-fluoroquinuclidinium salts and in the electrochemical fluorination of aromatic compounds (Banks & Besheesh, 1996); (Momota et al., 1994).

Photoreactions and Allergenic Potential

Studies have also explored its photoreactions and potential allergenic effects, particularly in pharmaceutical settings. These studies provide insights into the safety and environmental aspects of handling and utilizing this compound (Watanabe et al., 2015); (Jungewelter & Aalto‐Korte, 2008).

Synthesis and Crystal Structure Analysis

The compound has been utilized in the synthesis of diflunisal carboxamides, which are analyzed for their crystal structure, demonstrating its importance in understanding molecular configurations and interactions (Zhong et al., 2010).

Other Applications

Additional studies have highlighted its use in the fabrication of chromophoric xerogels, quantum mechanics and computer simulation of smectogenic compounds, and fluorophore synthesis for zinc(II) detection, reflecting its versatility in various scientific fields (Seifert et al., 2003); (Ojha & Pisipati, 2003); (Kimber et al., 2001).

Future Directions

The compound could potentially be of interest in the fields of pharmaceuticals or agrochemicals, given the presence of the trifluoromethyl group . Further studies would be needed to explore its biological activity and potential applications.

properties

IUPAC Name

N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVXADPCMINSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F7N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Reactant of Route 2
Reactant of Route 2
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Reactant of Route 3
Reactant of Route 3
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Reactant of Route 4
Reactant of Route 4
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Reactant of Route 5
Reactant of Route 5
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Reactant of Route 6
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.